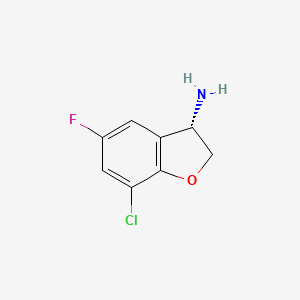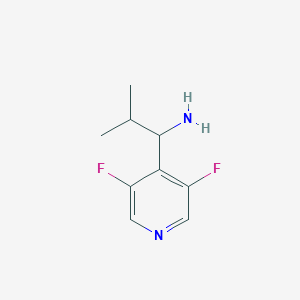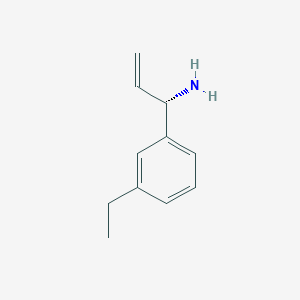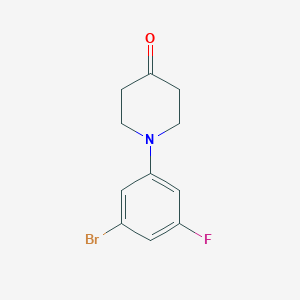
1-(3-Bromo-5-fluorophenyl)piperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-5-fluorophenyl)piperidin-4-one is an organic compound with the molecular formula C11H11BrFNO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both bromine and fluorine substituents on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-5-fluorophenyl)piperidin-4-one typically involves the reaction of 3-bromo-5-fluoroaniline with piperidin-4-one under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-carbon bond between the aryl halide and the piperidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like dichloromethane and reagents such as potassium carbonate .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromo-5-fluorophenyl)piperidin-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The piperidin-4-one moiety can be oxidized to form corresponding N-oxides or reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide are commonly used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, N-oxides, and reduced piperidine compounds .
Aplicaciones Científicas De Investigación
1-(3-Bromo-5-fluorophenyl)piperidin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-5-fluorophenyl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of certain biological pathways, depending on its structure and functional groups .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Fluorophenyl)piperidin-4-one
- 3-Bromo-1-(4-fluorophenyl)piperidin-2-one
- 1-(4-{1-[(3-Bromo-5-fluorophenyl)methyl]pyrrolidin-3-yl}piperidin-1-yl)ethan-1-one
Uniqueness
1-(3-Bromo-5-fluorophenyl)piperidin-4-one is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly affect its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in research and development .
Propiedades
Fórmula molecular |
C11H11BrFNO |
|---|---|
Peso molecular |
272.11 g/mol |
Nombre IUPAC |
1-(3-bromo-5-fluorophenyl)piperidin-4-one |
InChI |
InChI=1S/C11H11BrFNO/c12-8-5-9(13)7-10(6-8)14-3-1-11(15)2-4-14/h5-7H,1-4H2 |
Clave InChI |
MXOVVLIIHMPACD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1=O)C2=CC(=CC(=C2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


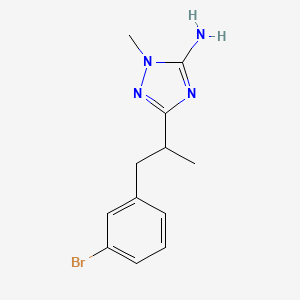

![3-(Difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13040842.png)




![7-Chloro-3-methylthieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B13040872.png)
